Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate

Catalog No.
S3198139
CAS No.
886061-22-9
M.F
C14H15NO2
M. Wt
229.279
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate

CAS Number

886061-22-9

Product Name

Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate

IUPAC Name

methyl (3R)-3-amino-3-naphthalen-1-ylpropanoate

Molecular Formula

C14H15NO2

Molecular Weight

229.279

InChI

InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9,15H2,1H3/t13-/m1/s1

InChI Key

SWRJDUCBRJSBRL-CYBMUJFWSA-N

SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)N

solubility

not available

Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol. This compound features a chiral center, making it optically active. The structure consists of a propanoate backbone with an amino group and a naphthyl moiety, which contributes to its unique properties. It is classified under amino acid derivatives and is of interest in various fields, including medicinal chemistry and organic synthesis .

Typical for amino acids and esters:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amine Reactions: The amino group can engage in nucleophilic substitution reactions, forming various derivatives.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of amines or other nitrogen-containing compounds.

These reactions are vital for synthesizing more complex molecules in pharmaceutical applications .

  • Antidepressant Effects: Similar compounds have shown efficacy in modulating neurotransmitter levels, potentially impacting mood disorders.
  • Antitumor Activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Research into the specific biological effects of this compound is necessary to elucidate its potential therapeutic applications .

Several synthesis methods have been reported for producing methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate:

  • Amino Acid Derivation: Starting from naphthalene derivatives, the synthesis involves introducing the amino group followed by esterification with methanol.
  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials can help achieve the desired stereochemistry.
  • Multi-step Synthesis: Involves several reactions such as alkylation, amination, and esterification to construct the final product.

These methods emphasize the importance of stereochemistry in achieving the desired optical activity .

Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate has potential applications in:

  • Pharmaceuticals: As a building block for drugs targeting neurological disorders or cancer treatment.
  • Research: Used in studies exploring amino acid behavior and interactions within biological systems.
  • Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

Its unique structural features allow it to be versatile in various synthetic pathways .

Interaction studies involving methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate are essential for understanding its biological mechanisms. Potential interactions include:

  • Protein Binding: Investigating how this compound binds to specific proteins or enzymes can reveal its role in biochemical pathways.
  • Receptor Interaction: Studies on how it interacts with neurotransmitter receptors could provide insights into its pharmacological effects.

Such studies are crucial for developing new therapeutic agents based on this compound .

Several compounds share structural similarities with methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-3-(naphthalen-1-yl)propanoateSimilar backbone but different stereochemistryMay exhibit different biological activities
Methyl 3-(1-naphthyl)-2-thienylpropanoateContains a thienyl group instead of an amino groupPotentially different pharmacological profiles
Methyl 4-amino-2-naphthoic acidContains an amino group on a naphthalene ringKnown for anti-inflammatory properties

These compounds highlight the uniqueness of methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate due to its specific chiral configuration and potential biological activities .

Asymmetric Synthesis Approaches

Esterification of 3-Amino-3-(Naphthalen-1-yl)Propanoic Acid

The most direct route involves esterifying 3-amino-3-(naphthalen-1-yl)propanoic acid with methanol under acidic conditions. Sulfuric acid catalysis at reflux temperatures ensures complete conversion to the methyl ester, yielding the racemic product . To achieve enantioselectivity, chiral auxiliaries or resolution techniques (discussed in §2.3) are employed post-esterification. Key challenges include minimizing racemization during the esterification step and optimizing solvent systems to enhance reaction efficiency.

Aza-Michael Reaction Strategies

The Aza-Michael addition between primary amines and α,β-unsaturated esters offers a versatile pathway. For example, acidic alumina catalyzes the solventless reaction of naphthalen-1-ylamine with methyl acrylate, selectively forming the mono-adduct in high yields [2]. This method avoids side reactions like bis-adduct formation, which are common in traditional base-catalyzed systems. The heterogeneous catalyst enables easy recovery, making the process environmentally benign.

Mannich Reaction Pathways

Mannich reactions involving naphthalen-1-ylaldehyde, ketones, and amines provide access to β-amino carbonyl intermediates. Recent work highlights the use of acetophenone-derived Mannich bases as precursors, which undergo hydrolysis and esterification to yield the target compound [3]. Organocatalysts such as thioureas enhance enantioselectivity in these reactions, though steric hindrance from the naphthalene group necessitates careful optimization of reaction conditions.

Chiral Auxiliary-Based Methods

Chiral auxiliaries like Evans’ oxazolidinones or Oppolzer’s sultams enable asymmetric induction during propanoate chain assembly. For instance, coupling a naphthalene-containing aldehyde with a chiral glycine equivalent followed by auxiliary removal yields enantiomerically enriched β-amino esters. While effective, this approach requires additional steps for auxiliary introduction and cleavage, complicating large-scale applications.

Enantioselective Catalysis

Organocatalytic Methods

Imidodiphosphorimidate (IDPi) catalysts have revolutionized the synthesis of β²-amino acids, enabling one-pot aminomethylation of bis-silyl ketene acetals with silylated aminomethyl ethers [4]. This method, adaptable to naphthalene-containing substrates, achieves enantiomeric ratios up to 97:3 and simplifies purification by leveraging silylated intermediates.

Metal-Catalyzed Asymmetric Reactions

Rhodium complexes with BoPhoz-type ligands facilitate asymmetric hydrogenation of β-enamido esters, providing access to chiral β-amino esters. While not directly reported for naphthalene derivatives, this approach is extrapolatable by substituting aryl groups with naphthalene moieties [4].

Cooperative Isothiourea and Brønsted Acid Catalysis

Dual catalytic systems merge isothiourea’s nucleophilic activation with Brønsted acid’s protonation capabilities, enhancing stereocontrol in Michael additions. Such systems could potentially streamline the synthesis of naphthalene-containing β-amino esters by mitigating side reactions.

Thiourea-Catalyzed Enantioselective Mannich Reactions

Thiourea derivatives catalyze Mannich reactions between ketones and imines, forming β-amino ketones that are subsequently esterified. This method’s success with aromatic amines [3] suggests compatibility with naphthalene-based substrates.

Resolution Techniques

Classical Resolution Methods

Diastereomeric salt formation using chiral acids (e.g., tartaric acid) resolves racemic mixtures. However, low efficiency and multiple crystallization cycles limit its industrial utility.

Enzymatic Resolution Strategies

Lipases and esterases selectively hydrolyze one enantiomer of the racemic ester, leaving the desired (3R)-isomer intact. Immobilized enzymes like Candida antarctica lipase B improve reusability and reaction throughput.

Liquid-Assisted Grinding Mechanochemical Resolution

Mechanochemical methods employing chiral selectors (e.g., cyclodextrins) and minimal solvent achieve enantiomeric enrichment through solid-state interactions. This emerging technique reduces waste and energy consumption compared to traditional resolution.

Flow Chemistry Applications

Continuous flow systems enhance reaction control and scalability. For example, tubular reactors with immobilized acidic alumina could optimize Aza-Michael additions by ensuring consistent mixing and temperature [2]. Flow setups also mitigate exothermic risks during esterification, improving safety in large-scale production.

Scale-Up Considerations and Industrial Production

Key factors for industrial translation include:

  • Catalyst Recycling: Acidic alumina’s reusability in Aza-Michael reactions reduces costs [2].
  • Solvent Reduction: Solventless protocols minimize waste and simplify downstream processing [2] [3].
  • Continuous Manufacturing: Flow chemistry enables high-throughput synthesis with real-time monitoring, critical for maintaining enantiopurity in multi-ton production.

C(1)-Ammonium Enolate Pathways

C(1)-ammonium enolate pathways represent a fundamental mechanistic framework for the enantioselective α-functionalisation of carboxylic acid derivatives, particularly relevant to methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate and related compounds [1] [2]. These pathways utilize chiral tertiary amine Lewis base catalysts to generate powerful synthetic intermediates through a well-defined mechanistic sequence.

The generation of C(1)-ammonium enolates from carboxylic acid derivatives involves initial N-acylation of the Lewis base catalyst by the substrate, forming a transient acyl ammonium intermediate [1] [2]. This intermediate undergoes subsequent deprotonation to afford the corresponding zwitterionic C(1)-ammonium enolate, where the C(2)-protons become more acidic due to the electron-withdrawing nature of the cationic nitrogen atom.

Isothiourea catalysts such as tetramisole (TM), benzotetramisole (BTM), and HyperBTM have demonstrated exceptional performance in these transformations [2] [3]. The enantiocontrol mechanism involves selective formation of the (Z)-enolate configuration and a crucial 1,5-O⋅⋅⋅S interaction between the enolate oxygen anion and the sulfur atom of the catalyst, which restricts conformational freedom and directs stereoselectivity [3] [4].

For naphthalene-containing amino acid derivatives, the aromatic system can participate in π-stacking interactions with the catalyst, providing additional stereochemical control elements [5] [6]. The stereodirecting phenyl group of the isothiourea catalyst effectively blocks one face of the C(1)-ammonium enolate, leading to preferential reaction on the less hindered face with enantiomeric ratios up to 99:1 [3].

Dynamic Kinetic Resolution Mechanisms

Dynamic kinetic resolution (DKR) represents a sophisticated mechanistic approach for accessing enantiomerically pure amino acid derivatives from racemic starting materials [5] [6]. This strategy combines rapid racemization of the substrate with selective transformation of one enantiomer, theoretically enabling quantitative conversion to a single enantiomer.

Phase-transfer catalysis has emerged as a particularly effective method for DKR of N-protected amino acid esters [5] [6]. Quaternary ammonium salts derived from quinine serve as chiral phase-transfer catalysts, promoting base hydrolysis of N-protected amino acid hexafluoroisopropyl esters in CHCl₃/NaOH(aq) systems. These processes achieve enantiomeric ratios up to 96:4 with yields reaching 99% [5].

The racemization mechanism involves base-catalyzed abstraction of the α-proton, generating a planar carbanion intermediate that can be reprotonated from either face [5] [7]. The rate of racemization must exceed the rate of selective transformation to ensure high enantiomeric excess in the final product. Critical factors include the pKa of the α-proton, solvent polarity, and base strength.

Computational studies using density functional theory (DFT) and pseudotransition state conformational search (PTSCS) methods have revealed that π-stacking interactions and hydrogen bonding with the oxyanion hole are crucial for stereoselectivity [6] [8]. The transition state models indicate that both the hydrogen-bonding ability and molecular size of the catalyst play essential roles in determining selectivity.

Stereochemical Control Elements

Stereochemical control in amino acid ester reactions involves multiple interacting factors that collectively determine the outcome of asymmetric transformations [9] [10] [8]. Understanding these elements is crucial for predicting and optimizing reaction selectivity.

Chiral catalyst design represents the primary control element, with cinchona alkaloids and isothioureas demonstrating exceptional performance [1] [2]. The catalyst architecture must provide a chiral environment that discriminates between enantiotopic faces of the substrate. For methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate, the naphthalene aromatic system can engage in π-stacking interactions with aromatic regions of the catalyst, providing additional stereochemical information [11].

Transition state geometry plays a crucial role in determining selectivity [9] [10]. Chair-like transition states are generally favored over boat conformations due to reduced steric interactions. The 1,5-O⋅⋅⋅S interaction in isothiourea-catalyzed reactions restricts the conformational freedom of the enolate intermediate, leading to predictable stereochemical outcomes [3] [4].

Steric interactions between the catalyst and substrate direct the approach of electrophilic partners [9] [10]. The phenyl group of isothiourea catalysts acts as a stereodirecting element, blocking one face of the enolate and favoring attack from the opposite face. This facial selectivity typically results in high enantiomeric ratios (up to 99:1) [3].

Electronic effects including aromatic π-stacking, hydrogen bonding, and electrostatic interactions contribute to transition state stabilization [6] [8]. The naphthalene moiety in the target compound can participate in π-π stacking interactions with aromatic catalyst components, providing additional binding affinity and stereochemical control.

Computational Studies on Reaction Pathways

Transition State Analysis

Computational transition state analysis provides crucial insights into the mechanistic details and stereochemical outcomes of amino acid ester reactions [12] [13] [8]. Density functional theory (DFT) calculations using functionals such as B3LYP/6-31G(d) and M06-2X/cc-pVTZ have been extensively applied to characterize transition state structures.

Transition state optimization reveals that chair-like conformations are generally favored over alternative geometries due to minimized steric interactions [12] [13]. The activation energies for these processes typically range from 15-40 kcal/mol, indicating feasible reaction conditions under mild heating or ambient temperatures [12] [13].

Frequency calculations confirm transition state character through the presence of a single imaginary frequency corresponding to the reaction coordinate [12] [13]. Intrinsic reaction coordinate (IRC) calculations verify that the transition state connects the correct reactant and product geometries [14].

For naphthalene-containing amino acid derivatives, π-stacking interactions between the aromatic system and catalyst components are frequently observed in the transition state structures [11]. These interactions contribute to both binding affinity and stereochemical control, with π-π stacking distances typically ranging from 3.0-3.8 Å [11].

Natural bond orbital (NBO) analysis provides insights into electronic structure changes during the reaction [12] [13]. The charge distribution in the transition state reveals the extent of bond formation and breaking, with partial charges on key atoms indicating the degree of reaction progress.

Energy Profile Investigations

Energy profile investigations provide quantitative assessment of reaction thermodynamics and kinetics [12] [13] [8]. Potential energy surfaces (PES) mapping reveals the energy landscape connecting reactants, intermediates, and products through transition states.

Activation energy calculations indicate that most amino acid ester transformations proceed through moderate energy barriers ranging from 15-40 kcal/mol [12] [13]. These values are consistent with room temperature or mildly heated reaction conditions, supporting the synthetic accessibility of these transformations.

Reaction energy calculations show that many processes are thermodynamically favorable with ΔE values ranging from 5-25 kcal/mol [12] [13]. The exothermic nature of these reactions provides a driving force for product formation and helps explain the observed reaction yields.

Gibbs free energy profiles incorporating entropic contributions provide a more complete thermodynamic picture [12] [13]. The free energy of activation (ΔG‡) typically ranges from 10-30 kcal/mol, accounting for both enthalpic and entropic contributions to the activation barrier.

Multiple conformer analysis reveals that several transition state conformations may contribute to the overall reaction pathway [12] [13]. The Boltzmann distribution of these conformers at reaction temperature determines the weighted average properties and overall stereochemical outcome.

Solvent Effects on Stereoselectivity

Solvent effects represent a critical factor in determining the stereochemical outcome of amino acid ester reactions [15] [16] [17]. Implicit solvation models such as the Conductor-like Polarizable Continuum Model (CPCM) have been extensively used to investigate these effects [15] [16].

Polar solvents generally reduce stereoselectivity by stabilizing charged intermediates and disrupting specific catalyst-substrate interactions [15] [17]. The dielectric constant of the solvent correlates with the extent of stereoselectivity reduction, with high dielectric solvents showing the most pronounced effects.

Hydrogen bonding solvents can compete with intramolecular hydrogen bonds that contribute to stereochemical control [15] [18]. Protic solvents such as alcohols and water can disrupt the 1,5-O⋅⋅⋅S interactions crucial for isothiourea-catalyzed reactions, leading to reduced enantioselectivity.

Nonpolar solvents tend to enhance stereoselectivity by maintaining tight catalyst-substrate binding and preserving specific interactions that control facial selectivity [15] [17]. Aromatic solvents can participate in π-stacking interactions with naphthalene-containing substrates, potentially affecting both binding affinity and stereochemical outcome.

Solvent-dependent conformational changes in both catalyst and substrate can significantly impact reaction selectivity [15] [17]. Molecular dynamics simulations in explicit solvent reveal that conformational flexibility varies with solvent polarity, affecting the population of reactive conformers.

Specific solvent effects beyond general polarity include coordination to metal centers in organometallic catalysts and specific solvation of charged intermediates [15] [17]. These effects require explicit consideration in computational models to achieve quantitative agreement with experimental observations.

XLogP3

1.9

Dates

Last modified: 08-18-2023

Explore Compound Types